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2-Bromobenzyl-(2,3-dimethylphenyl)ether

Catalog No.
S8142806
CAS No.
M.F
C15H15BrO
M. Wt
291.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromobenzyl-(2,3-dimethylphenyl)ether

Product Name

2-Bromobenzyl-(2,3-dimethylphenyl)ether

IUPAC Name

1-[(2-bromophenyl)methoxy]-2,3-dimethylbenzene

Molecular Formula

C15H15BrO

Molecular Weight

291.18 g/mol

InChI

InChI=1S/C15H15BrO/c1-11-6-5-9-15(12(11)2)17-10-13-7-3-4-8-14(13)16/h3-9H,10H2,1-2H3

InChI Key

OQSMLOQRDGKGEY-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OCC2=CC=CC=C2Br)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=CC=CC=C2Br)C

2-Bromobenzyl-(2,3-dimethylphenyl)ether is an organic compound characterized by the molecular formula C15H15BrOC_{15}H_{15}BrO and a molecular weight of approximately 291.19 g/mol. This compound features a bromobenzyl group attached to a dimethylphenyl ether, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science .

  • Oxidation: This compound can be oxidized to yield corresponding ketones or aldehydes.
  • Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of benzyl-(2,3-dimethylphenyl)ether.
  • Substitution: The bromine atom is susceptible to nucleophilic substitution, allowing for the introduction of other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate and chromium trioxide are commonly used oxidizing agents.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride are effective for reduction reactions.
  • Nucleophiles for Substitution: Sodium hydroxide or ammonia can facilitate substitution reactions.

Research indicates that 2-Bromobenzyl-(2,3-dimethylphenyl)ether exhibits potential biological activities, including antimicrobial and anticancer properties. Its interaction with specific molecular targets may lead to significant changes in cellular processes, although further studies are required to elucidate its precise mechanisms of action .

The synthesis of 2-Bromobenzyl-(2,3-dimethylphenyl)ether typically involves the following methods:

  • Suzuki–Miyaura Coupling Reaction: This widely used reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. This method is favored for its efficiency in forming carbon–carbon bonds.
  • Laboratory and Industrial Production: While laboratory-scale synthesis may focus on optimizing yields and purity, industrial production often employs continuous flow reactors and automated systems to ensure consistent quality and minimize costs .

2-Bromobenzyl-(2,3-dimethylphenyl)ether finds applications across various domains:

  • Medicinal Chemistry: It is being investigated for potential use as a pharmaceutical agent due to its biological activities.
  • Materials Science: The compound serves as an intermediate in synthesizing more complex organic molecules.
  • Environmental Chemistry: Its properties make it suitable for studies related to environmental impact and remediation .

The interaction studies of 2-Bromobenzyl-(2,3-dimethylphenyl)ether focus on its ability to engage with biological macromolecules such as enzymes and receptors. These interactions can lead to alterations in metabolic pathways or cellular signaling processes. Understanding these interactions is crucial for exploring its therapeutic potential .

Several compounds share structural similarities with 2-Bromobenzyl-(2,3-dimethylphenyl)ether:

  • 2-Bromobenzyl-(2,4-dimethylphenyl)ether
  • 2-Bromobenzyl-(3,5-dimethylphenyl)ether
  • 2-Bromobenzyl-(2,6-dimethylphenyl)ether

Uniqueness

The uniqueness of 2-Bromobenzyl-(2,3-dimethylphenyl)ether lies in its specific substitution pattern on the phenyl ring. This distinct arrangement influences both its chemical reactivity and biological activity compared to other similar compounds with different substitution patterns. Such variations can significantly affect the compound's properties and potential applications in research and industry .

XLogP3

4.8

Hydrogen Bond Acceptor Count

1

Exact Mass

290.03063 g/mol

Monoisotopic Mass

290.03063 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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